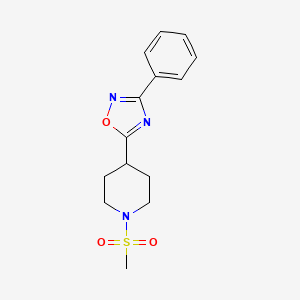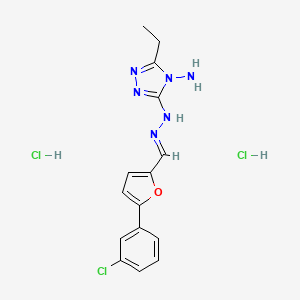![molecular formula C19H22N2O B5836859 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)
1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine], also known as BDP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BDP has a unique structure that makes it a promising candidate for drug development, as well as other applications such as material science and catalysis.
Mécanisme D'action
The mechanism of action of 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] is not fully understood, but it is believed to be related to its ability to interact with biological targets. 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] has been shown to bind to DNA and inhibit its replication, which may explain its antitumor and antiviral activities. 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] has also been shown to inhibit the activity of certain enzymes, which may contribute to its antibacterial properties.
Biochemical and Physiological Effects
1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] can induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. In vivo studies have shown that 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] in lab experiments is its relatively simple synthesis, which makes it a cost-effective option for researchers. 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] also has a unique structure that makes it a promising candidate for drug development and other applications. However, one limitation of using 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] in lab experiments is its low solubility in water, which may make it difficult to work with in certain applications.
Orientations Futures
There are numerous future directions for research on 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]. In drug development, 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] could be further investigated for its potential as an anticancer, antiviral, or antibacterial agent. 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] could also be explored for its potential as a chiral auxiliary in asymmetric synthesis, or as a catalyst in various reactions. Additionally, the structure of 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] could be modified to improve its solubility and other properties, making it an even more promising candidate for various applications.
Méthodes De Synthèse
1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] can be synthesized through a one-pot reaction of 2-aminophenol, benzaldehyde, and cyclohexanone in the presence of a catalyst. The reaction proceeds through a spirocyclization mechanism, which results in the formation of 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] as the major product. The synthesis of 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] is relatively simple and can be carried out under mild reaction conditions.
Applications De Recherche Scientifique
1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] has been the subject of numerous scientific studies due to its potential applications in various fields. In drug development, 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] has been shown to exhibit antitumor, antiviral, and antibacterial activities. 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis, as well as its catalytic properties in various reactions.
Propriétés
IUPAC Name |
1'-benzylspiro[1,4-dihydro-3,1-benzoxazine-2,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-6-16(7-3-1)14-21-12-10-19(11-13-21)20-18-9-5-4-8-17(18)15-22-19/h1-9,20H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFNQFKOWIQHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC3=CC=CC=C3CO2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)




![N-[4-(dimethylamino)phenyl]isonicotinamide](/img/structure/B5836848.png)

![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)
![ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5836879.png)

